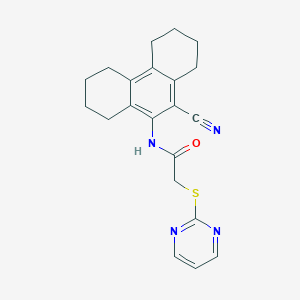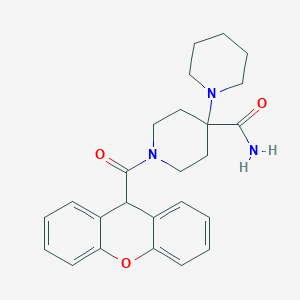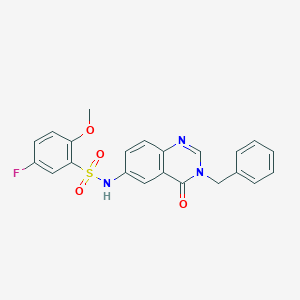![molecular formula C15H12N6S B263246 2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline](/img/structure/B263246.png)
2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its versatile pharmacological properties. This compound has a molecular formula of C15H12N6S and a molecular weight of 308.361 Da .
准备方法
The synthesis of quinoxaline derivatives, including 2-methyl-3-[(9H-purin-6-ylthio)methyl]-quinoxaline, can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For the specific compound , a possible synthetic route could involve the reaction of 2-methylquinoxaline with a purin-6-ylthio-methylating agent under appropriate conditions. Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact, often employing green chemistry principles .
化学反应分析
2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
2-methyl-3-[(9H-purin-6-ylsulfanyl)methyl]quinoxaline can be compared with other similar compounds, such as:
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally similar to quinoxaline but with different pharmacological properties.
Phthalazine: An isomer of quinoxaline with distinct chemical and biological characteristics.
The uniqueness of quinoxaline, 2-methyl-3-[(9H-purin-6-ylthio)methyl]- lies in its specific substitution pattern, which imparts unique chemical and biological properties.
属性
分子式 |
C15H12N6S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
2-methyl-3-(7H-purin-6-ylsulfanylmethyl)quinoxaline |
InChI |
InChI=1S/C15H12N6S/c1-9-12(21-11-5-3-2-4-10(11)20-9)6-22-15-13-14(17-7-16-13)18-8-19-15/h2-5,7-8H,6H2,1H3,(H,16,17,18,19) |
InChI 键 |
WJHUOVLFTVTMGT-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NC=NC4=C3NC=N4 |
规范 SMILES |
CC1=NC2=CC=CC=C2N=C1CSC3=NC=NC4=C3NC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline](/img/structure/B263166.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B263170.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide](/img/structure/B263172.png)
![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)

![N-(4-{[(4,7-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263176.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone](/img/structure/B263178.png)


![N-{4-[4-(DIMETHYLAMINO)BENZAMIDO]-2-METHOXYPHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B263184.png)
![4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide](/img/structure/B263186.png)
![1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
![6-(4-bromophenyl)-7,10-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B263190.png)
